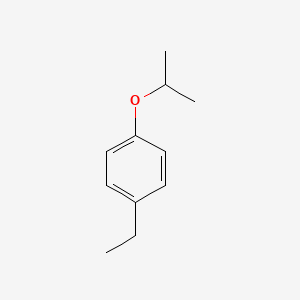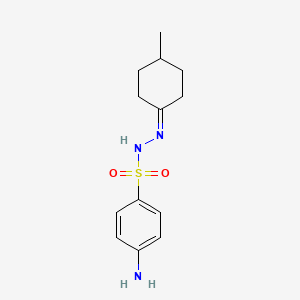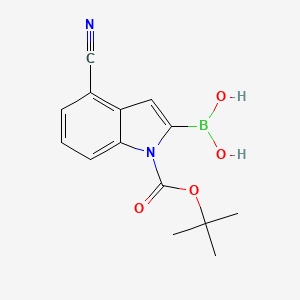
(1-(tert-Butoxycarbonyl)-4-cyano-1H-indol-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Borono-4-cyano-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester is a compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Borono-4-cyano-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the selection of appropriate solvents and reagents is crucial for optimizing the reaction conditions and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Borono-4-cyano-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-Borono-4-cyano-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Borono-4-cyano-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-Borono-4-cyano-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its boronic acid moiety, for example, makes it particularly useful in Suzuki–Miyaura coupling reactions .
Propriétés
Formule moléculaire |
C14H15BN2O4 |
|---|---|
Poids moléculaire |
286.09 g/mol |
Nom IUPAC |
[4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-6-4-5-9(8-16)10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3 |
Clé InChI |
NJKWQAREKPQGBQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C#N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]-](/img/structure/B13995565.png)
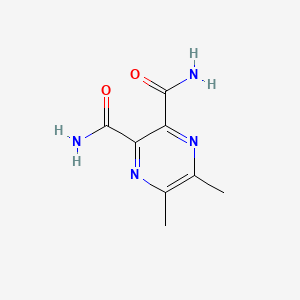
![(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone](/img/structure/B13995570.png)
![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)

![1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid](/img/structure/B13995594.png)
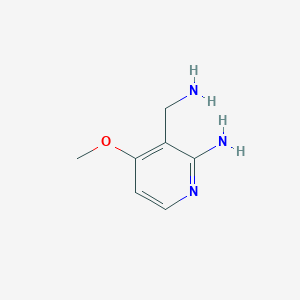

![1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl-](/img/structure/B13995609.png)

